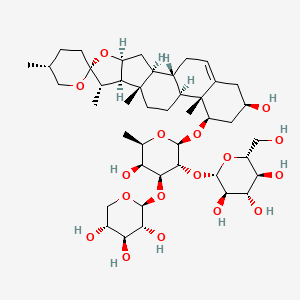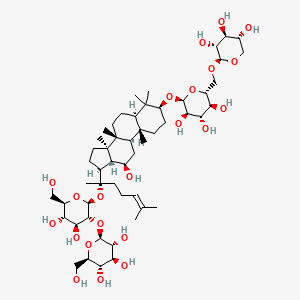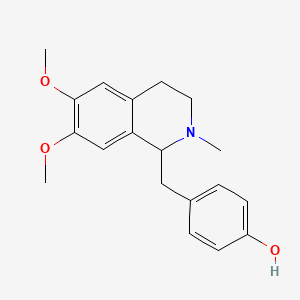
Bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is a complex compound that combines the properties of 3-hydroxypicolinic acid and hydrogenvanadate
Synthetic Routes and Reaction Conditions:
Synthesis of 3-Hydroxypicolinic Acid: The synthesis of 3-hydroxypicolinic acid typically involves the reaction of picolinic acid with a suitable oxidizing agent under controlled conditions.
Formation of Hydrogenvanadate: Hydrogenvanadate can be synthesized by reacting vanadium compounds with water under specific conditions to form the hydrated vanadate ion.
Complexation: The complexation of 3-hydroxypicolinic acid with hydrogenvanadate involves mixing the two components in an aqueous solution, followed by crystallization to obtain the trihydrate form.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and implementing efficient crystallization techniques to produce the compound in large quantities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced species.
Substitution: Substitution reactions can occur, where one ligand in the complex is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heating or the use of a solvent.
Major Products Formed:
Oxidation Products: Oxidized forms of the compound, which may include vanadium oxides.
Reduction Products: Reduced forms of the compound, which may include vanadium(III) or vanadium(II) species.
Substitution Products: New complexes formed by the replacement of ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used in the study of coordination chemistry and the behavior of vanadium complexes. It serves as a model compound for understanding the interactions between organic ligands and metal ions.
Biology: In biological research, bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is used to investigate the role of vanadium in biological systems, including its potential as a cofactor in enzymes.
Medicine: The compound has been explored for its potential medicinal properties, particularly in the treatment of diabetes and other metabolic disorders due to its insulin-mimetic activity.
Industry: In industrial applications, this compound is used in catalysis and materials science, where its unique properties can enhance the performance of catalysts and materials.
Wirkmechanismus
The mechanism by which bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate exerts its effects involves its interaction with biological molecules and pathways. The vanadium ion in the compound can mimic the action of insulin by activating insulin receptors and promoting glucose uptake in cells. This mechanism is similar to that of vanadate-based compounds used in diabetes research.
Molecular Targets and Pathways:
Insulin Receptors: The compound interacts with insulin receptors, leading to the activation of downstream signaling pathways.
Glucose Transporters: It enhances the activity of glucose transporters, facilitating the uptake of glucose into cells.
Enzymes: The compound may also interact with enzymes involved in glucose metabolism, further promoting its insulin-mimetic effects.
Vergleich Mit ähnlichen Verbindungen
Vanadate Compounds: Other vanadate-based compounds, such as vanadyl sulfate, share similar insulin-mimetic properties.
Picolinic Acid Derivatives: Compounds derived from picolinic acid, such as picolinic acid itself and its derivatives, have similar coordination chemistry.
Uniqueness: Bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is unique due to its specific combination of 3-hydroxypicolinic acid and hydrogenvanadate, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNSCJMZFXFMO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O11V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780467.png)

![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780477.png)
![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780487.png)



![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780508.png)
![5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B10780522.png)
![(7E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780527.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780528.png)

![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780546.png)
